molecular formula C9H11BrN2O3 B597429 4-Bromo-2-nitro-5-propoxyaniline CAS No. 1255574-53-8

4-Bromo-2-nitro-5-propoxyaniline

Cat. No.: B597429
CAS No.: 1255574-53-8
M. Wt: 275.102
InChI Key: FMQQXUIUCFDKNE-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-5-propoxyaniline is an organic compound with the molecular formula C9H11BrN2O3. It is characterized by a bromine atom, a nitro group, and a propoxy group attached to an aniline ring. This compound is a yellow crystalline solid and is used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 4-Bromo-2-nitro-5-propoxyaniline involves the reaction of 4-bromo-2-nitro-5-hydroxyaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-5-propoxyaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), various nucleophiles.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-Amino-2-nitro-5-propoxyaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-Bromo-2-nitro-5-propoxyaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-5-propoxyaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and propoxy group contribute to the compound’s overall reactivity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-nitro-5-propoxyaniline is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-2-nitro-5-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-2-3-15-9-5-7(11)8(12(13)14)4-6(9)10/h4-5H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQXUIUCFDKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681482
Record name 4-Bromo-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-53-8
Record name 4-Bromo-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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